4-Methyl-1-(4-((4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)carbamoyl)benzyl)piperazine 1-oxide is a derivative of Imatinib, a tyrosine kinase inhibitor. Specifically, it is the N-oxide of Imatinib. This compound is considered a potential oxidative impurity of Imatinib. [] Its presence can arise during oxidative stress degradation of the parent drug. [] While Imatinib itself has numerous therapeutic applications, its N-oxide derivative is primarily studied in the context of pharmaceutical quality control and development of robust manufacturing processes for Imatinib.
4-Methyl-1-(4-((4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)carbamoyl)benzyl)piperazine 1-oxide (Imatinib N-oxide) is synthesized through the oxidation of Imatinib using meta-chloroperoxybenzoic acid (m-CPBA) in dichloromethane. [] This reaction selectively oxidizes the nitrogen atom in the piperazine ring of Imatinib, leading to the formation of the N-oxide derivative.
The molecular structure of 4-Methyl-1-(4-((4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)carbamoyl)benzyl)piperazine 1-oxide has been confirmed using various analytical techniques, including mass spectrometry, 1H NMR, 13C NMR, and 2D NMR. [] The key structural feature distinguishing this derivative from Imatinib is the presence of an oxygen atom double-bonded to the piperazine ring nitrogen, representing the N-oxide functionality.
A key chemical reaction associated with 4-Methyl-1-(4-((4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)carbamoyl)benzyl)piperazine 1-oxide is the [, ] Meisenheimer rearrangement. [] Upon heating with water under reflux for an extended period (36 hours), Imatinib N-oxide undergoes this rearrangement, resulting in the formation of the venetoclax hydroxylamine impurity (VHA). [] This reaction highlights the potential for Imatinib N-oxide to convert into other impurities under certain conditions, emphasizing the need for controlled manufacturing and storage conditions for Imatinib.
The mechanism of action for 4-Methyl-1-(4-((4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)carbamoyl)benzyl)piperazine 1-oxide, specifically as the N-oxide derivative of Imatinib, has not been extensively studied. Research focuses primarily on its identification and characterization as an impurity rather than its independent biological activity. [, ]
The primary application of 4-Methyl-1-(4-((4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)carbamoyl)benzyl)piperazine 1-oxide in scientific research lies in its role as a reference standard in the manufacturing and quality control of Imatinib Active Pharmaceutical Ingredient (API) and drug formulations. [] By characterizing and understanding this impurity, researchers can develop strategies to minimize its formation during Imatinib production and storage, ensuring the purity and efficacy of the final drug product.
CAS No.: 108418-13-9
CAS No.: 505-75-9
CAS No.: 602-29-9
CAS No.: 610-25-3
CAS No.: 88847-11-4
CAS No.: 290299-12-6